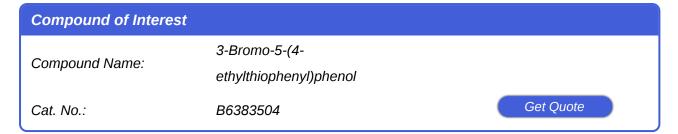


Spectroscopic Profile of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound **3-Bromo-5-(4-ethylthiophenyl)phenol**, CAS number 1822762-83-3. [1] Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural features and comparison with closely related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

Identifier	Value
IUPAC Name	3-Bromo-5-(4-ethylthiophenyl)phenol
CAS Number	1822762-83-3[1]
Alternative Names	3-Bromo-5-(ethylthio)phenol, 3-Bromo-5- (ethylsulfanyl)phenol[1]
Molecular Formula	C14H13BrOS
Molecular Weight	309.22 g/mol
Canonical SMILES	CCSC1=CC=C(C=C1)C2=CC(Br)=CC(O)=C2



Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **3-Bromo-5-(4-ethylthiophenyl)phenol**. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.2	m	4H	Ar-H (ethylthiophenyl ring)
~7.1 - 6.8	m	3H	Ar-H (bromophenol ring)
~5.0	s (broad)	1H	-ОН
2.98	q	2H	-S-CH ₂ -
1.35	t	3H	-СН₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~155	С-ОН
~140	C-S
~138	C-Br
~135	Ar-C (quaternary)
~130	Ar-CH
~128	Ar-CH
~125	Ar-CH
~122	Ar-C (quaternary)
~118	Ar-CH
~115	Ar-CH
~28	-S-CH₂-
~15	-CH₃

Predicted Mass Spectrometry (MS) Data (EI)

m/z	Relative Intensity (%)	Assignment
310/308	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
281/279	Moderate	[M - C₂H₅] ⁺
231	Moderate	[M - Br]+
183	Moderate	[M - Br - C₂H₅S] ⁺

Predicted Infrared (IR) Data (ATR)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Medium	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
2970 - 2850	Medium	C-H stretch (aliphatic)
~1600, ~1580, ~1470	Strong, Sharp	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (phenol)
~1100	Medium	C-S stretch
~830	Strong	C-H bend (para-substituted ring)
~780, ~680	Strong	C-H bend (meta-substituted ring)
~550	Medium	C-Br stretch

Experimental Protocols

The following are standard methodologies for the acquisition of spectroscopic data for a solid organic compound such as **3-Bromo-5-(4-ethylthiophenyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument (at 100 MHz). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.



Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a solid sample, this can be done using a direct insertion probe (for electron ionization, EI) or by dissolving the sample in a suitable solvent and infusing it (for electrospray ionization, ESI).
- Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions and a clear molecular ion peak.
- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

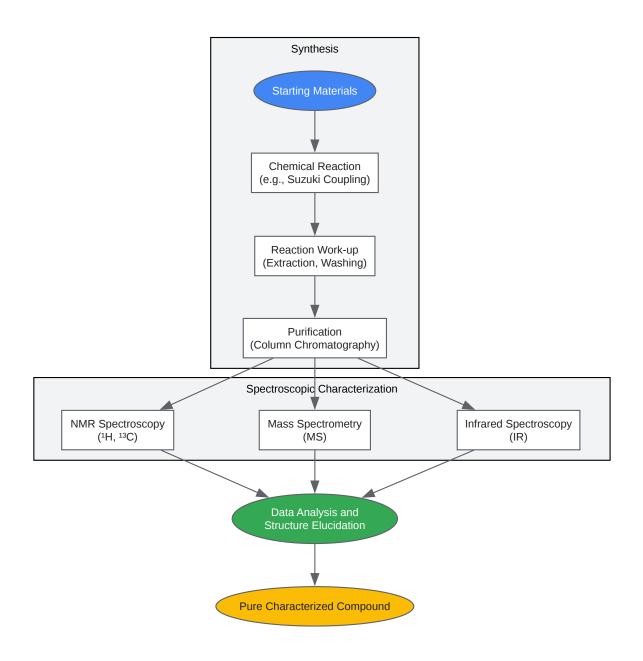
Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel organic compound.





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Caption: Workflow for Synthesis and Spectroscopic Analysis.



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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6383504#spectroscopic-data-nmr-ms-ir-for-3-bromo-5-4-ethylthiophenyl-phenol]

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